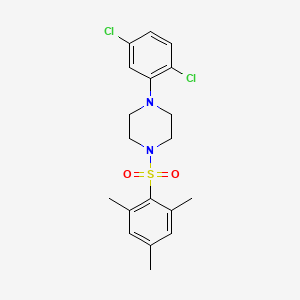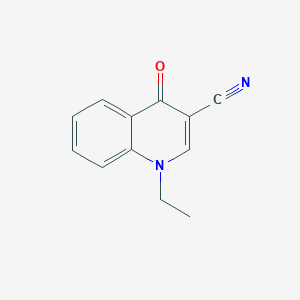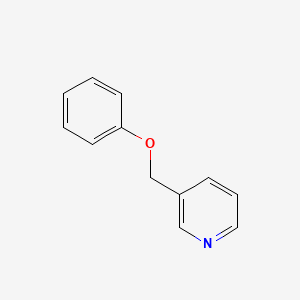
1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine (DCPMBSP) is an organosulfur compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid and is highly soluble in water and many organic solvents. DCPMBSP has become increasingly popular in recent years due to its unique properties and potential applications.
科学的研究の応用
1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of organic compounds. Additionally, 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has been used as a ligand in coordination chemistry, as well as a reagent in the synthesis of organosulfur compounds.
作用機序
The mechanism of action of 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is not fully understood, however, it is believed to act as a Lewis acid, forming a complex with a Lewis base. This complex is believed to be responsible for the catalytic activity of 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine. Additionally, the complex is believed to be responsible for the reactivity of 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine with other molecules, such as organic compounds and heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine are not fully understood. However, it is believed to be non-toxic and non-irritating when used in laboratory experiments. Additionally, 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is believed to be non-carcinogenic and non-mutagenic.
実験室実験の利点と制限
The main advantage of using 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a wide range of reactions. However, one of the main limitations of 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is that it is not very stable and can decompose over time. Additionally, 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can react with other molecules and can produce unwanted by-products.
将来の方向性
The potential future directions for 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine include its use in the synthesis of pharmaceuticals and other compounds. Additionally, 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine could be used as a catalyst in the synthesis of polymers, as well as in the synthesis of organic compounds. Additionally, 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine could be used as a ligand in coordination chemistry, as well as a reagent in the synthesis of organosulfur compounds. Additionally, 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine could be used as a reagent in the synthesis of various heterocyclic compounds. Finally, 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine could be used as a reagent in the synthesis of various other compounds, such as dyes and pigments.
合成法
1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is synthesized through a reaction of 2,5-dichlorophenol and 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in an aqueous medium, at a temperature of 80-90 °C, and with a catalyst such as sodium hydroxide. The reaction is carried out in a two-step process, with the first step involving the formation of an intermediate and the second step involving the conversion of the intermediate to the desired product. The reaction is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-13-10-14(2)19(15(3)11-13)26(24,25)23-8-6-22(7-9-23)18-12-16(20)4-5-17(18)21/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIBXHZHRZXGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide](/img/structure/B6429716.png)
![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)



![2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6429756.png)




![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6429801.png)
![9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6429806.png)